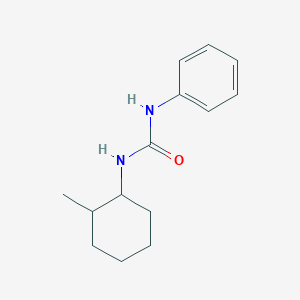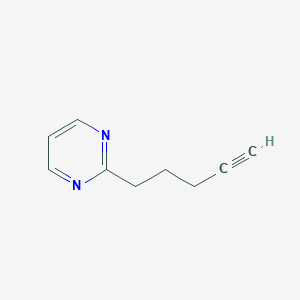
2-(4-Pentynyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Pentynyl)pyrimidine is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyrimidine family, which is a class of organic compounds that are widely used in the pharmaceutical industry.
作用機序
The mechanism of action of 2-(4-Pentynyl)pyrimidine is still not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce the production of reactive oxygen species, which can lead to the death of cancer cells.
生化学的および生理学的効果
The biochemical and physiological effects of 2-(4-Pentynyl)pyrimidine are still being investigated. However, studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. It has also been found to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using 2-(4-Pentynyl)pyrimidine in lab experiments is its potential as a cancer-fighting agent. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, its limitations include its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research of 2-(4-Pentynyl)pyrimidine. One potential direction is to investigate its potential as a treatment for other diseases, such as neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for the compound, which could make it more accessible for use in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Pentynyl)pyrimidine and its potential applications in scientific research.
In conclusion, 2-(4-Pentynyl)pyrimidine is a heterocyclic compound with potential applications in scientific research, particularly in the field of cancer research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
合成法
The synthesis of 2-(4-Pentynyl)pyrimidine can be achieved through various methods. One of the most commonly used methods is the reaction of 4-chloro-2-pentynoic acid with guanidine in the presence of a base such as potassium hydroxide. The resulting product is then treated with an acid to yield 2-(4-Pentynyl)pyrimidine.
科学的研究の応用
2-(4-Pentynyl)pyrimidine has been found to have several potential applications in scientific research. One of its most significant applications is in the field of cancer research. Studies have shown that 2-(4-Pentynyl)pyrimidine can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
CAS番号 |
126215-84-7 |
|---|---|
製品名 |
2-(4-Pentynyl)pyrimidine |
分子式 |
C9H10N2 |
分子量 |
146.19 g/mol |
IUPAC名 |
2-pent-4-ynylpyrimidine |
InChI |
InChI=1S/C9H10N2/c1-2-3-4-6-9-10-7-5-8-11-9/h1,5,7-8H,3-4,6H2 |
InChIキー |
UVIODMSOHRUNRK-UHFFFAOYSA-N |
SMILES |
C#CCCCC1=NC=CC=N1 |
正規SMILES |
C#CCCCC1=NC=CC=N1 |
同義語 |
Pyrimidine, 2-(4-pentynyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



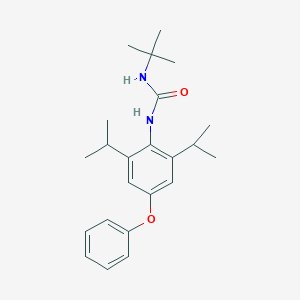
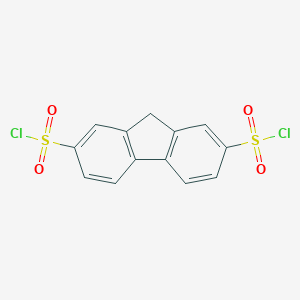
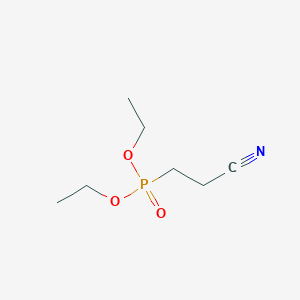
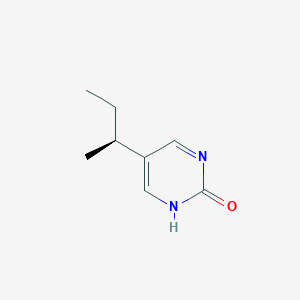
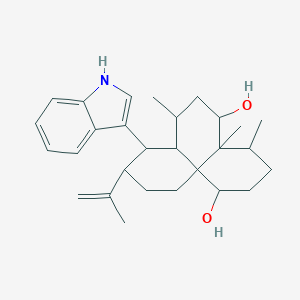
![[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B161493.png)
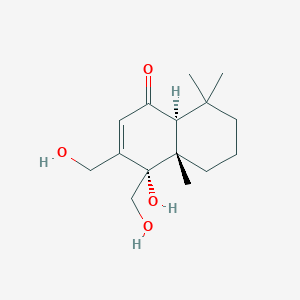
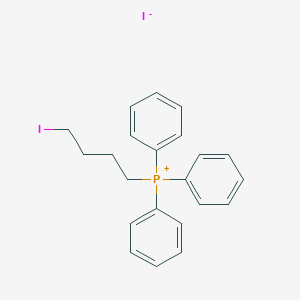
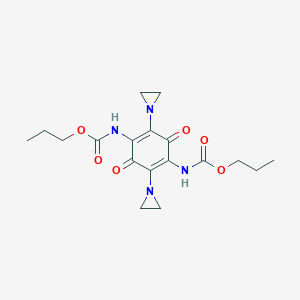
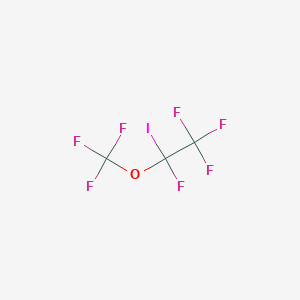
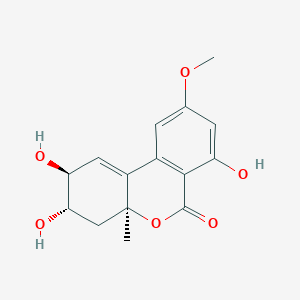
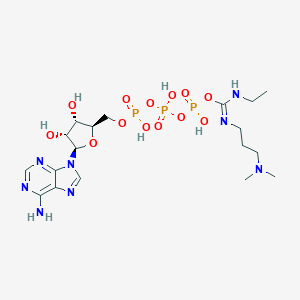
![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)
